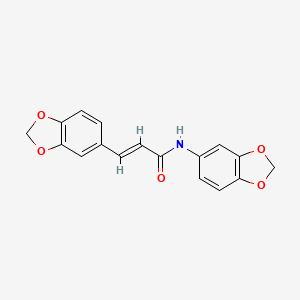

![molecular formula C15H12BrNO3 B5504133 methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)

methyl 3-[(2-bromobenzoyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- Methyl 3-[(2-bromobenzoyl)amino]benzoate's synthesis often involves complex reactions and can be linked with molecules like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate. These molecules form hydrogen-bonded sheets or chains through N-H...O and C-H...O hydrogen bonds (Portilla et al., 2007).

Molecular Structure Analysis

- The molecular structure of related compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate shows polarized (charge-separated) structures. These molecules are linked into chains or sheets by hydrogen bonds, influencing the overall molecular architecture (Portilla et al., 2007).

Chemical Reactions and Properties

- Methyl 3-[(2-bromobenzoyl)amino]benzoate and its analogs can undergo various chemical reactions, including hydrogen bonding and polarized molecular-electronic structure formations (Portilla et al., 2007).

Physical Properties Analysis

- The physical properties of compounds similar to methyl 3-[(2-bromobenzoyl)amino]benzoate can be deduced from their molecular structures and bonding patterns. For instance, the hydrogen-bonded chains and sheets in related compounds suggest a solid-state structure with specific physical characteristics (Portilla et al., 2007).

Chemical Properties Analysis

- The chemical properties of this compound, including its reactivity and stability, are likely influenced by its molecular structure and the presence of hydrogen bonds. This can determine its behavior in various chemical reactions and interactions with other molecules (Portilla et al., 2007).

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including structures related to methyl 3-[(2-bromobenzoyl)amino]benzoate. These compounds exhibited promising properties for photodynamic therapy, showcasing good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitization mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Agents Development

Trifonov et al. (2020) explored novel sulfamoylbenzoates, derived from 3-amino-5-bromobenzoic acid, for their antifungal properties against Malassezia furfur. Among these compounds, methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate demonstrated significant cytotoxic activity, suggesting potential for developing drugs against skin diseases caused by fungi, such as seborrheic dermatitis (Trifonov et al., 2020).

Green Chemistry Approaches in Organic Synthesis

Alemán, Boix, and Poliakoff (1999) conducted a study on the hydrolysis and saponification of methyl benzoates, including those structurally related to methyl 3-[(2-bromobenzoyl)amino]benzoate, demonstrating a green, solvent-free procedure for their transformation. This work highlights the relevance of such compounds in developing environmentally friendly chemical processes (Alemán, Boix, & Poliakoff, 1999).

Supramolecular Chemistry for Liquid-Crystalline Phase Materials

Balagurusamy et al. (1997) reported on the synthesis and characterization of monodendrons based on methyl 3,4,5-trishydroxybenzoate, which, through its structural analogies, contributes to the understanding of how such compounds can be utilized in the design and development of novel thermotropic cubic liquid-crystalline materials. This research provides insights into the molecular engineering of materials for advanced applications (Balagurusamy et al., 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-[(2-bromobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-20-15(19)10-5-4-6-11(9-10)17-14(18)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLQPCUWAUWKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(2-bromophenyl)carbonyl]amino}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,5R*)-6-(cyclobutylmethyl)-3-[4-(1H-imidazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5504052.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)

![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)

![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one](/img/structure/B5504095.png)

![2-[(3-methoxyphenyl)amino]-N-phenylnicotinamide](/img/structure/B5504099.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)

![4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B5504138.png)